5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is a synthetic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The synthesis of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of specific precursors that contain azetidine and oxadiazole functionalities. The exact synthetic routes can vary based on the desired purity and yield.
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride can be classified as:
The synthesis of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride can be achieved through several methods:
The synthesis may require specific conditions such as controlled temperature, pressure, and pH levels to optimize yield and purity. Analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm product formation.
The molecular structure of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride consists of:
The molecular formula is , with a molecular weight of approximately 239.69 g/mol. The compound features distinct functional groups that contribute to its chemical reactivity and biological activity.
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions:
Reactivity studies often involve monitoring changes using spectroscopic methods or chromatographic techniques to identify intermediates and final products.
The mechanism of action for 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors.
Preliminary studies suggest that modifications in the azetidine or oxadiazole portions can significantly alter biological activity, indicating that these structural elements are crucial for its mechanism.
Relevant analyses include thermal analysis (e.g., Differential Scanning Calorimetry) to assess stability under varying conditions.
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride has potential applications in:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its pharmacological relevance remained unexplored for nearly 80 years. Initial interest surged in the 1940s with the discovery of its biological activities, culminating in the 1960s with Oxolamine, the first commercial drug featuring this scaffold, marketed as a cough suppressant [2]. This breakthrough validated the 1,2,4-oxadiazole ring as a viable pharmacophore and ignited extensive research into its derivatives.
Scientific interest in 1,2,4-oxadiazoles has doubled in the last 15 years, driven by their broad and tunable biological activities. These include anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory effects, often mediated through interactions with diverse targets such as kinases (RET), enzymes (HDAC, CA), and receptors (σ1, σ2, orexin) [2]. Notably, naturally occurring 1,2,4-oxadiazoles like Phidianidine A/B (cytotoxic sea slug alkaloids) and quisqualic acid (a plant-derived glutamate receptor agonist) further underscore the scaffold’s biological relevance [2].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1940s | Discovery of biological activities | Emergence as a pharmacophore |
1960s | Introduction of Oxolamine | First FDA-approved drug with 1,2,4-oxadiazole core |
2000s | Drugs like Pleconaril (antiviral), Ataluren (DMD therapy) | Expansion into diverse therapeutic areas |
2010s | Isolation of natural products (Phidianidine A/B) | Validation of ecological biological activity |
2020s | Non-steroidal GPBAR1 agonists (e.g., ((oxadiazolyl)pyrrolidinyl)ureidyl derivatives) | Application in metabolic disease therapeutics [4] |
Synthetic methodologies have evolved significantly from Tiemann’s original approach (using amidoximes and acyl chlorides under harsh conditions). Modern protocols employ activated esters, coupling reagents (EDC, T3P), or aqueous reflux conditions, improving yields and sustainability [2] [8]. The scaffold’s bioisosteric flexibility—capable of replacing labile ester or amide groups while maintaining hydrogen-bonding capacity—renders it indispensable in mitigating metabolic instability [2] [4].
Azetidine—a four-membered saturated nitrogen heterocycle—confers unique steric and electronic properties to drug molecules. Its high ring strain enhances binding affinity through conformational restriction, while its basic nitrogen facilitates salt formation (e.g., hydrochloride salts) for improved solubility and bioavailability [5] [9]. These attributes make azetidine a valuable bioisostere for larger cyclic amines (e.g., piperidine) or acyclic tert-butyl groups.
Table 2: Azetidine vs. Common Bioisosteric Moieties in Drug Design
Structural Motif | Advantages | Limitations | Example Drugs |
---|---|---|---|
Azetidine | High binding affinity due to ring strain; improved solubility via salt forms | Synthetic complexity | Azelnidipine (antihypertensive) |
Piperidine | Synthetic accessibility; conformational flexibility | Increased lipophilicity; metabolic vulnerability | Risperidone (antipsychotic) |
tert-Butyl | High metabolic stability; steric bulk | Poor solubility; limited hydrogen bonding | Budesonide (corticosteroid) |
Naturally occurring azetidine derivatives, such as L-azetidine-2-carboxylic acid (found in sugar beets), demonstrate inherent bioactivity as proline analogs and collagen synthesis inhibitors [9]. Synthetic derivatives are equally prominent: Azelnidipine incorporates azetidine as a key pharmacophore in its calcium channel-blocking architecture, while (3-Arylazetidin-3-yl)acetates serve as positive allosteric modulators of GABAA receptors [9]. The azetidine ring’s small footprint also enables precise spatial positioning of substituents, critical for target engagement. For instance, δ-amino esters like methyl (N-Boc-azetidin-3-ylidene)acetate serve as versatile intermediates for synthesizing constrained amino acid analogs via reactions like aza-Michael additions [9].
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride (Molecular Formula: C11H12ClN3O; MW: 237.69 g/mol) represents a strategic fusion of two high-value pharmacophores. Its structure features a 1,2,4-oxadiazole ring disubstituted at C3 (phenyl group) and C5 (azetidin-3-yl group), protonated as a hydrochloride salt to enhance crystallinity and solubility [1] [3]. Key molecular descriptors include:
Table 3: Molecular Descriptors of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride
Property | Value/Description |
---|---|
CAS Registry Number | 1351654-21-1 |
IUPAC Name | 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride |
SMILES | [H]Cl.C1(C2=CC=CC=C2)=NOC(C3CNC3)=N1 |
Key Spectral Data | ¹H NMR (DMSO-d6): δ 4.78 (m, 1H), 3.60–3.45 (m, 4H), 7.60–8.05 (m, 5H) [3] |
Therapeutic Potential | Building block for kinase inhibitors, GPCR agonists, and enzyme modulators |
The compound’s synthetic accessibility is well-documented. Commercial availability (e.g., BLD Pharm, Sigma-Aldrich) supports its use as an advanced intermediate [3] [5]. Its reactivity stems from two modifiable sites: the basic azetidine nitrogen (amenable to alkylation/acylation) and the phenyl ring (susceptible to electrophilic substitution or cross-coupling). This versatility enables rapid diversification into libraries targeting diverse pathways. For example:
Structurally analogous compounds demonstrate compelling bioactivities: 3-(3-Azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazoles act as potent DPP-4 inhibitors (e.g., 9a, IC50 = 4.3 nM) for diabetes [10], while ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureyl derivatives serve as selective non-steroidal GPBAR1 agonists for metabolic diseases [4]. The constrained geometry of the azetidine-1,2,4-oxadiazole linkage likely enforces optimal ligand-receptor conformations, enhancing selectivity.
Table 4: Key Compounds Derived from 1,2,4-Oxadiazole-Azetidine Hybrids
Compound Name | Biological Activity | Key Feature |
---|---|---|
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride | Intermediate for targeted drug discovery | Hybrid core with two modifiable sites |
Pleconaril | Antiviral (Picornavirus inhibitor) | 1,2,4-Oxadiazole-containing approved drug |
9a [10] | DPP-4 inhibitor (IC50 = 4.3 nM) | 3-(3-Azabicyclo[2.2.1]heptan-2-yl)-oxadiazole |
Compound 10 [4] | Non-steroidal GPBAR1 agonist (selective over FXR, PXR, LXR) | ((Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: